2-(4-Ethenylphenyl)-1,3-dioxolane is an organic compound characterized by its unique structure, which includes a dioxolane ring and a vinylphenyl substituent. With the molecular formula and a molecular weight of approximately 176.215 g/mol, this compound is classified under dioxolanes, a group of cyclic ethers known for their diverse applications in organic synthesis and material science. The dioxolane ring consists of two oxygen atoms and three carbon atoms, contributing to its stability and reactivity in various
The synthesis of 2-(4-Ethenylphenyl)-1,3-dioxolane typically involves:
2-(4-Ethenylphenyl)-1,3-dioxolane has several applications across different fields:
Interaction studies involving 2-(4-Ethenylphenyl)-1,3-dioxolane are crucial for understanding its reactivity and potential biological effects. These studies typically focus on:
Such studies help elucidate the compound's potential uses in medicinal chemistry and materials science.
Several compounds share structural similarities with 2-(4-Ethenylphenyl)-1,3-dioxolane. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1,3-Dioxolane | Cyclic ether | Simple structure; widely used as a solvent |
| 2-Phenyl-1,3-dioxolane | Dioxolane derivative | Exhibits different reactivity due to phenyl group |
| 4-Methyl-1,3-dioxolane | Dioxolane derivative | Increased hydrophobicity; potential use in drug delivery |
| 5-Methyl-1,3-dioxole | Dioxole | Similar ring structure; different oxygen positioning |
The unique feature of 2-(4-Ethenylphenyl)-1,3-dioxolane lies in its vinyl substituent on the phenyl group, which enhances its reactivity compared to other dioxolanes. This property makes it particularly valuable for applications requiring specific chemical transformations or polymerization processes.
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 2-(4-ethenylphenyl)-1,3-dioxolane through examination of proton, carbon-13, and two-dimensional correlation experiments. The spectroscopic signatures reveal distinct chemical environments that characterize this heterocyclic compound.
Proton Nuclear Magnetic Resonance Characteristics
The proton Nuclear Magnetic Resonance spectrum of 2-(4-ethenylphenyl)-1,3-dioxolane exhibits characteristic resonances that reflect the electronic environments of different proton populations [1] [2]. The dioxolane ring protons typically appear in the range of 3.77-4.90 parts per million, with the methylene protons adjacent to oxygen atoms showing distinctive coupling patterns [1]. The acetal proton at the 2-position of the dioxolane ring resonates around 5.17-5.20 parts per million, appearing as a singlet due to its unique electronic environment [2] .
The ethenyl substituent contributes characteristic vinyl proton signals, with the terminal alkene protons appearing in the typical olefinic region around 5.0-6.5 parts per million [4]. The aromatic protons of the phenyl ring system exhibit typical aromatic coupling patterns in the range of 7.19-7.35 parts per million, with characteristic ortho and meta coupling constants [1] [2].
Carbon-13 Nuclear Magnetic Resonance Signatures
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of 2-(4-ethenylphenyl)-1,3-dioxolane [1] [5]. The dioxolane ring carbons display characteristic chemical shifts, with the acetal carbon at the 2-position appearing around 96-104 parts per million, reflecting the deshielding effect of the two adjacent oxygen atoms [1] [5]. The methylene carbons of the dioxolane ring typically resonate in the range of 68-73 parts per million, consistent with their attachment to electronegative oxygen atoms [1].
The aromatic carbon framework exhibits the expected aromatic carbon chemical shifts between 126-140 parts per million [1] [5]. The ethenyl carbon atoms contribute signals characteristic of alkene carbons, with the terminal carbon appearing around 110-120 parts per million and the internal vinyl carbon around 135-145 parts per million [4].
Two-Dimensional Correlation Spectroscopy Analysis
Two-dimensional correlation spectroscopy experiments, particularly Correlation Spectroscopy and Heteronuclear Single Quantum Coherence, provide crucial connectivity information for structure confirmation [6] [7] [8]. Correlation Spectroscopy experiments reveal through-bond proton-proton coupling relationships, allowing identification of neighboring protons within the molecular framework [7]. The dioxolane methylene protons show characteristic coupling patterns that confirm the five-membered ring structure [6].
Heteronuclear Single Quantum Coherence experiments establish direct carbon-hydrogen connectivity, providing unambiguous assignment of carbon signals to their corresponding attached protons [8]. This technique is particularly valuable for confirming the substitution pattern on the aromatic ring and verifying the ethenyl substitution position [9] [8].
Infrared spectroscopy provides definitive evidence for the presence and conformation of the 1,3-dioxolane ring system through characteristic absorption bands [10] [11] [12]. The vibrational frequencies associated with the dioxolane ring offer structural confirmation and conformational insights.
Characteristic Dioxolane Ring Vibrations
The 1,3-dioxolane ring exhibits specific vibrational modes that serve as diagnostic indicators [10] [11]. The ring deformation modes appear as characteristic bands around 665 and 722 wavenumbers in liquid state samples [11] [12]. These bands correspond to the bent conformer of the dioxolane ring, which represents the most stable conformational state [11].
In crystalline samples at low temperatures, these deformation modes split into multiple components, appearing at 694, 697, 725, and 728 wavenumbers, indicating different molecular environments within the crystal lattice [11] [12]. This splitting pattern provides evidence for the conformational flexibility of the dioxolane ring system [11].
Carbon-Oxygen Stretching Vibrations
The carbon-oxygen stretching vibrations of the dioxolane ring appear in the characteristic ether frequency region around 1000-1200 wavenumbers [10] [13]. These vibrations are sensitive to the ring conformation and electronic environment, providing information about the molecular geometry [10].
The asymmetric and symmetric carbon-oxygen stretching modes exhibit different intensities and frequencies depending on the substitution pattern and ring conformation [11] [12]. The presence of the phenyl substituent influences these frequencies through electronic and steric effects .
Aromatic and Ethenyl Vibrational Contributions
The phenyl ring contributes characteristic aromatic carbon-hydrogen stretching vibrations around 3000-3100 wavenumbers and aromatic carbon-carbon stretching modes in the 1450-1600 wavenumber region [10] . The ethenyl substituent adds vinyl carbon-hydrogen stretching vibrations and alkene carbon-carbon stretching modes that complement the aromatic signatures .
X-ray crystallographic analysis provides precise three-dimensional structural information for 2-(4-ethenylphenyl)-1,3-dioxolane and related compounds, revealing detailed molecular geometry and intermolecular interactions [14] [15] [16] [17].
Molecular Geometry Determination
X-ray crystallographic studies of dioxolane-containing compounds reveal specific geometric parameters that characterize the five-membered heterocyclic ring [14] [16] [17]. The 1,3-dioxolane ring typically adopts a puckered conformation to minimize ring strain and optimize orbital overlap [15] [17]. Bond lengths within the dioxolane ring system show characteristic values, with carbon-oxygen bonds ranging from 1.358 to 1.438 Angstroms, reflecting the sp³ hybridization of the ring atoms [18] [17].
The bond angles within the dioxolane ring deviate from ideal tetrahedral geometry due to ring constraints, with oxygen-carbon-oxygen angles typically ranging from 107 to 112 degrees [18] [17]. The carbon-oxygen-carbon angles are similarly constrained, appearing around 107-109 degrees [17].
Conformational Analysis
Crystallographic analysis reveals that substituted dioxolane rings can adopt different conformational states [15] [17]. The five-membered ring exhibits pseudorotational behavior, with twist and envelope conformations representing energy minima [17]. For phenyl-substituted dioxolanes, the preferred conformation minimizes steric interactions between the aromatic substituent and the ring oxygens [18] [17].
The dihedral angles between the phenyl ring and the dioxolane plane provide information about molecular geometry optimization [15]. Studies show dihedral angles as small as 0.20-0.31 degrees in some cases, indicating near-coplanarity of the aromatic and heterocyclic systems [15].
Intermolecular Interactions
Crystal packing analysis reveals important intermolecular interactions that influence molecular stability [15] [17]. Hydrogen bonding interactions, particularly involving the dioxolane oxygen atoms, contribute to crystal stability [15]. Aromatic π-stacking interactions between phenyl rings in adjacent molecules also play important roles in determining crystal structure [15].
Crystal Structure Validation
Crystallographic studies provide validation for computational predictions and spectroscopic assignments [14] [16]. The experimentally determined bond lengths and angles serve as benchmarks for density functional theory calculations and confirm molecular geometry predictions [17] [19].
Density functional theory calculations provide accurate predictions of molecular geometry, vibrational frequencies, and electronic properties for 2-(4-ethenylphenyl)-1,3-dioxolane [20] [21] [22] . The computational approach enables detailed analysis of structure-property relationships and reaction mechanisms.
Basis Set Selection and Methodology
Density functional theory calculations for dioxolane systems typically employ the B3LYP hybrid functional with polarized basis sets [22] [24]. The 6-311++G(d,p) basis set provides sufficient accuracy for geometry optimization while maintaining computational efficiency [24] [22]. Alternative functionals such as M06-2X offer improved performance for systems involving dispersion interactions and transition states [21] [22].
Geometry optimization protocols involve initial structure generation followed by systematic minimization of potential energy [20] . The optimization process considers all degrees of freedom, including ring puckering coordinates and aromatic ring orientations [24] [25]. Frequency calculations confirm that optimized structures represent true energy minima [22] .
Conformational Energy Analysis
Density functional theory calculations reveal the conformational preferences of the dioxolane ring system [24] [25] [26]. The five-membered ring exhibits pseudorotational behavior with multiple conformational states accessible at room temperature [25] [26]. The twist conformation typically represents the global energy minimum, with envelope conformations accessible through low-energy barriers [25] [26].
Substituent effects significantly influence conformational preferences [24] [25]. The phenyl group and ethenyl substituent create steric and electronic perturbations that stabilize specific conformational states [24]. Computational analysis quantifies these effects through systematic exploration of the conformational potential energy surface [25] [26].
Vibrational Frequency Predictions
Density functional theory calculations accurately predict vibrational frequencies that can be directly compared with experimental infrared and Raman spectra [22] [24]. The harmonic approximation provides good agreement with experimental frequencies when appropriate scaling factors are applied [24]. The calculated frequencies enable assignment of experimental bands and identification of characteristic vibrational modes [24].
The dioxolane ring deformation modes calculated at 658-720 wavenumbers show excellent agreement with experimental observations at 665-722 wavenumbers [11] [24]. This validation confirms the accuracy of the computational methodology for predicting structural and spectroscopic properties [24].
Molecular orbital analysis provides detailed insights into the electronic structure and reactivity patterns of 2-(4-ethenylphenyl)-1,3-dioxolane [21] [24] [27] [28] [29]. Frontier molecular orbital theory enables prediction of chemical reactivity and electronic properties.
Frontier Molecular Orbital Characteristics
The highest occupied molecular orbital and lowest unoccupied molecular orbital of 2-(4-ethenylphenyl)-1,3-dioxolane reflect the electronic character of the conjugated aromatic system [27] [30] [28]. The highest occupied molecular orbital typically exhibits π-character localized on the aromatic ring system, with energies ranging from -5.0 to -6.5 electron volts [27] [29]. The lowest unoccupied molecular orbital represents the corresponding π* antibonding orbital of the aromatic system [27] [29].
The presence of the ethenyl substituent extends the conjugated system, potentially lowering the highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap [21] [27]. This electronic delocalization influences both the optical properties and chemical reactivity of the compound [30] [28].
Electronic Density Distribution
Molecular orbital analysis reveals the spatial distribution of electronic density throughout the molecular framework [24] [28] [29]. The dioxolane ring oxygens contribute significant lone pair character to the molecular orbitals, creating regions of high electron density that influence chemical reactivity [24] [29]. These lone pair orbitals typically appear at energies around -8.0 to -10.0 electron volts [29].
The π-electron system of the aromatic ring and ethenyl substituent creates extended molecular orbitals that facilitate electronic communication between different parts of the molecule [28] [31]. This delocalization affects both the spectroscopic properties and chemical behavior of the compound [28].
Reactivity Predictions
Frontier molecular orbital analysis enables prediction of chemical reactivity patterns [27] [30] [28]. The highest occupied molecular orbital identifies potential electron donation sites, while the lowest unoccupied molecular orbital indicates preferred locations for electrophilic attack [27] [29]. The energy gap between these orbitals correlates with chemical stability and reactivity [30] [29].
Compounds with smaller highest occupied molecular orbital-lowest unoccupied molecular orbital gaps typically exhibit higher chemical reactivity and greater tendency toward electronic excitation [30] [29]. The electronic structure analysis thus provides a theoretical framework for understanding and predicting the chemical behavior of 2-(4-ethenylphenyl)-1,3-dioxolane [28] [31].